molecular formula C6H12O2 B2985304 2-Methoxy-2-methylbutanal CAS No. 1781325-64-1

2-Methoxy-2-methylbutanal

Cat. No.: B2985304
CAS No.: 1781325-64-1
M. Wt: 116.16
InChI Key: HDRQZRAXJBWYDE-UHFFFAOYSA-N
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Description

2-Methoxy-2-methylbutanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a methoxy group and a methyl group attached to the butanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-2-methylbutanal can be synthesized through several methods. One common approach involves the oxidation of 2-methoxy-2-methylbutanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate. The reaction is typically carried out under controlled conditions to ensure the selective formation of the aldehyde.

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic oxidation of 2-methoxy-2-methylbutanol. This process often involves the use of metal catalysts such as palladium or platinum to facilitate the oxidation reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-2-methylbutanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Nucleophilic Addition: The carbonyl group in this compound can undergo nucleophilic addition reactions with nucleophiles like Grignard reagents or hydride donors.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Nucleophilic Addition: Grignard reagents, hydride donors, inert atmosphere.

Major Products Formed:

    Oxidation: 2-Methoxy-2-methylbutanoic acid.

    Reduction: 2-Methoxy-2-methylbutanol.

    Nucleophilic Addition: Various alcohols or secondary products depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-2-methylbutanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules. It can serve as a model compound for studying aldehyde reactivity in biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs or as a precursor for pharmaceutical compounds.

    Industry: this compound is used in the production of fragrances and flavoring agents due to its pleasant odor. It is also employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-methylbutanal involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This interaction can lead to modifications in the structure and function of these molecules, influencing biological pathways and processes. The methoxy and methyl groups contribute to the compound’s overall reactivity and specificity in these interactions.

Comparison with Similar Compounds

    2-Methylbutanal: Similar in structure but lacks the methoxy group, leading to different reactivity and applications.

    2-Methoxybutanal: Lacks the additional methyl group, resulting in distinct chemical properties.

    2-Methyl-2-butanol: The alcohol counterpart of 2-Methoxy-2-methylbutanal, with different reactivity due to the presence of the hydroxyl group.

Uniqueness: this compound is unique due to the presence of both methoxy and methyl groups, which impart specific chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-methoxy-2-methylbutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-4-6(2,5-7)8-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRQZRAXJBWYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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